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Tuberose lactone - 153175-57-6

Tuberose lactone

Catalog Number: EVT-1198957
CAS Number: 153175-57-6
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tuberose lactone is primarily extracted from the essential oil of the tuberose flower. The plant is native to Mexico and is renowned for its fragrant flowers, which are harvested for essential oil extraction. Tuberose lactone falls under the classification of lactones, which are cyclic esters formed from hydroxy acids. It is specifically categorized as a monocyclic lactone due to its single cyclic structure.

Synthesis Analysis

The synthesis of tuberose lactone can be approached through several methods, including enzymatic processes and chemical synthesis. One notable method involves the use of racemic jasmine lactone as a precursor. The synthesis typically employs enzymes such as horse liver esterase to catalyze the hydrolysis of jasmine lactone, leading to the formation of tuberose lactone.

  1. Enzymatic Hydrolysis:
    • A mixture containing jasmine lactone is treated with horse liver esterase in a buffered solution (e.g., potassium phosphate buffer).
    • The reaction conditions are maintained at specific temperatures (around 25°C) and monitored for conversion rates.
    • After sufficient reaction time (approximately 2-4 hours), the product is extracted and purified through distillation under reduced pressure.
  2. Chemical Synthesis:
    • Alternative synthetic routes may involve traditional organic synthesis techniques, including cyclization reactions of appropriate precursors under controlled conditions.
Molecular Structure Analysis

The molecular structure of tuberose lactone can be represented by its chemical formula, which includes a cyclic structure with specific functional groups. The compound typically exhibits the following characteristics:

  • Molecular Formula: C₁₀H₁₈O₂
  • Molecular Weight: Approximately 170.25 g/mol
  • Structural Features: The structure includes a six-membered ring with an ester functional group, contributing to its distinctive aroma.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to confirm the structure of tuberose lactone. For example, characteristic IR absorption bands can be observed at specific wavenumbers corresponding to carbonyl and alkene functionalities.

Chemical Reactions Analysis

Tuberose lactone participates in various chemical reactions typical of lactones, including:

  • Hydrolysis: Under acidic or basic conditions, tuberose lactone can undergo hydrolysis to yield the corresponding hydroxy acid.
  • Transesterification: Reacting with alcohols can lead to the formation of esters, which may have applications in flavoring and fragrance.
  • Oxidation: Tuberose lactone can be oxidized to form more complex compounds that may enhance its aromatic profile.

These reactions are often conducted under controlled laboratory conditions to optimize yield and purity.

Mechanism of Action

The mechanism of action for tuberose lactone primarily relates to its olfactory properties. It interacts with olfactory receptors in the nasal cavity, triggering sensory pathways that contribute to the perception of fragrance. The compound's structure allows it to bind effectively to these receptors, influencing both aroma and potential biological responses.

Physical and Chemical Properties Analysis

Tuberose lactone exhibits several notable physical and chemical properties:

  • Appearance: Typically a colorless or pale yellow liquid.
  • Odor: Characteristically floral and sweet, reminiscent of jasmine.
  • Boiling Point: Approximately 220°C.
  • Solubility: Soluble in organic solvents such as ethanol and ether but poorly soluble in water.
  • Density: Around 0.95 g/cm³.

These properties make tuberose lactone suitable for use in perfumery and flavoring applications.

Applications

Tuberose lactone has various applications across different industries:

  1. Fragrance Industry: Widely used as a key ingredient in perfumes due to its pleasant floral scent.
  2. Food Industry: Employed as a flavoring agent in food products, enhancing their sensory attributes.
  3. Cosmetics: Incorporated into cosmetic formulations for its aromatic qualities.
  4. Pharmaceuticals: Investigated for potential therapeutic properties related to its olfactory effects.
Introduction to Tuberose Lactone

Definition and Chemical Classification

Tuberose lactone (chemical name: 5-[(2Z,5Z)-octa-2,5-dienyl]oxolan-2-one) is a γ-lactone compound with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol. It belongs to the class of unsaturated aliphatic lactones, characterized by a five-membered ester ring (δ-valerolactone derivative) and conjugated diene side chains. This structure is critical for its low odor threshold and sensory properties. The compound typically presents as a pale yellow liquid with a boiling point of 257°C at standard atmospheric pressure and a vapor pressure of 0.000197 mmHg at 25°C. Its estimated logP (octanol-water partition coefficient) of 2.38 indicates moderate lipophilicity, facilitating solubility in alcohols and glycols but limited miscibility in water (101.4 mg/L at 25°C) [2] [9].

Table 1: Key Molecular Properties of Tuberose Lactone

PropertyValue/Description
CAS Registry Number153175-57-6
IUPAC Name5-[(2Z,5Z)-octa-2,5-dienyl]oxolan-2-one
Molecular FormulaC₁₂H₁₈O₂
Molecular Weight194.27 g/mol
Boiling Point257°C (760 mmHg)
Odor ThresholdNot determined (estimated <1 ppb)
FEMA Number4067

Historical Context in Flavor and Fragrance Research

Tuberose lactone’s significance dates to pre-Columbian Mesoamerica, where Agave amica (syn. Polianthes tuberosa) was cultivated by the Aztecs. The flower’s essential oil intensified chocolate flavors and adorned religious ceremonies [1] [8]. Post-16th century, Spanish colonizers introduced tuberose to Europe, where its fragrance captivated French royalty. Queen Marie Antoinette’s signature perfume, Sillage de la Reine (1780), featured tuberose absolute blended with jasmine, sandalwood, and orange blossom [1] [8]. Louis XIV famously saturated Versailles’ gardens with tuberose to mask sanitation odors, using over 10,000 bulbs [8].

Industrial interest surged in the 20th century as perfumers sought synthetic analogs of rare natural absolutes. Tuberose lactone was identified as a key volatile in the 1980s–1990s via gas chromatography-mass spectrometry (GC-MS) studies. Its commercial synthesis began in the 2000s, with FEMA GRAS status (FEMA 4067) granted for flavor applications [2] [9].

Natural Occurrence in Polianthes tuberosa and Related Species

Tuberose lactone occurs naturally in Agave amica (formerly Polianthes tuberosa), a cultigen species domesticated in Mexico and now extinct in the wild. The flower’s nocturnal emissions contain up to 0.02% volatile lactones by fresh weight [1] [4]. Biosynthetically, it derives from linoleic acid via enzymatic hydroxylation and cyclization. The compound contributes to the flower’s complex scent profile, alongside indole, benzyl acetate, and jasmine lactone [4] [7].

Beyond tuberose, the lactone appears in:

  • Flax seed (Linum usitatissimum), imparting herbaceous notes [2].
  • Jasmine (Jasminum officinale) and gardenia (Gardenia jasminoides), enhancing fruity-floral accords [7].
  • Honeysuckle (Lonicera spp.) and ginger (Zingiber officinale), adding creamy undertones [7].

Table 2: Natural Occurrence of Tuberose Lactone in Biological Sources

SourcePartRelative Abundance
Agave amicaFlowersHigh (dominant lactone)
Jasminum officinaleFlowersModerate
Linum usitatissimumSeedsLow
Zingiber officinaleRhizomeTrace

Industrial and Academic Significance

Industrial Applications

In perfumery, tuberose lactone is prized for its multifaceted scent: a blend of spicy, herbal, and creamy notes that enhance white floral compositions. It functions as a heart note in fragrances like Black Leather Coriander and Labdanum Tuberose, synergizing with jasmine, bergamot, and vanilla [8]. Its potency necessitates usage below 3.0% in fragrance concentrates to avoid olfactory fatigue [2].

The flavor industry employs it under FEMA 4067 in:

  • Dairy products (e.g., ice cream, milk desserts; ≤6 ppm)
  • Fruit-based foods (e.g., jams, processed fruits; ≤20 ppm)
  • Chewing gum (≤100 ppm) [2].

Academic Research

Recent studies focus on sustainable production:

  • Biosynthetic engineering: Yarrowia lipolytica yeast strains expressing hydratases convert linoleic acid to δ-decalactone, a structural analog of tuberose lactone, achieving titers up to 282 mg/L in fed-batch reactors [3].
  • Metabolic pathway optimization: β-oxidation tuning shortens fatty acid chains to C₁₀/C₁₂ lengths, mimicking natural lactonization [3].
  • Volatile profiling: GC-MS analyses confirm tuberose lactone’s role in the "honeyed creme brûlée" scent of Hawaiian tuberose leis [8].

Ongoing work explores structure-odor relationships and enzymatic cyclization mechanisms to advance green chemistry alternatives [3] [7].

Properties

CAS Number

153175-57-6

Product Name

Tuberose lactone

IUPAC Name

5-[(2Z,5Z)-octa-2,5-dienyl]oxolan-2-one

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h3-4,6-7,11H,2,5,8-10H2,1H3/b4-3-,7-6-

InChI Key

YNHBLISDDXOUDQ-CWWKMNTPSA-N

SMILES

CCC=CCC=CCC1CCC(=O)O1

Solubility

Insoluble in water; soluble in propylene glycol and ethyl acetate
soluble (in ethanol)

Synonyms

TUBEROSELACTONE

Canonical SMILES

CCC=CCC=CCC1CCC(=O)O1

Isomeric SMILES

CC/C=C\C/C=C\CC1CCC(=O)O1

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